molecular formula C9H9BrN2O3 B14764728 3-Bromo-N,4-dimethyl-5-nitrobenzamide

3-Bromo-N,4-dimethyl-5-nitrobenzamide

Cat. No.: B14764728
M. Wt: 273.08 g/mol
InChI Key: FZNULDQTWJONAM-UHFFFAOYSA-N
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Description

3-Bromo-N,4-dimethyl-5-nitrobenzamide is a brominated nitroaromatic compound featuring a benzamide backbone substituted with bromine (Br), nitro (NO₂), dimethylamide (N(CH₃)₂), and methyl (CH₃) groups.

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

3-bromo-N,4-dimethyl-5-nitrobenzamide

InChI

InChI=1S/C9H9BrN2O3/c1-5-7(10)3-6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13)

InChI Key

FZNULDQTWJONAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)NC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,4-dimethyl-5-nitrobenzamide typically involves the bromination of N,4-dimethyl-5-nitrobenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,4-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-N,4-dimethyl-5-nitrobenzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-N,4-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their substituents:

Compound Name Substituents Key Functional Features Reference
3-Bromo-N,4-dimethyl-5-nitrobenzamide Br, NO₂, N(CH₃)₂, CH₃ (positions 3, 5, 4, 1) Electron-withdrawing groups; lipophilic -
3-Bromo-5-nitrobenzamide (CAS 54321-80-1) Br, NO₂, CONH₂ (positions 3, 5) Polar amide; reduced steric hindrance
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide Br, CF₃O, N(CH₃)₂ (positions 3, 5) Enhanced lipophilicity (CF₃O group)
5-Bromo-2-methyl-3-nitroaniline Br, NO₂, CH₃ (positions 5, 3, 2) Primary amine; positional isomerism
3-Bromo-4-hydroxy-5-nitrobenzoic acid Br, NO₂, COOH, OH (positions 3, 5, 4) Acidic hydroxyl and carboxyl groups

Key Observations :

  • Electron Effects : The nitro group in all compounds strongly withdraws electrons, reducing aromatic ring reactivity. The trifluoromethoxy group in introduces both electron-withdrawing and hydrophobic effects.
  • Solubility : The dimethylamide group in the target compound enhances solubility in organic solvents compared to the primary amide in 3-bromo-5-nitrobenzamide .
  • Positional Isomerism : Compounds like 5-bromo-2-methyl-3-nitroaniline demonstrate how substituent positioning alters steric and electronic profiles.

Physicochemical Properties

Available data for analogs (logP, molecular weight) are summarized below:

Compound Name Molecular Weight (g/mol) logP (Predicted) Topological Polar Surface Area (Ų) Reference
This compound ~323.1 ~2.8 ~95 -
3-Bromo-5-nitrobenzamide ~245.0 ~1.5 ~106
3-Bromo-4-hydroxy-5-nitrobenzoic acid ~262.0 ~1.2 ~121

Analysis :

  • Lipophilicity : The target compound’s higher logP (~2.8) compared to analogs reflects the contribution of the dimethylamide and methyl groups.
  • Polar Surface Area : Lower TPSA (~95 Ų) than 3-bromo-5-nitrobenzamide (~106 Ų) suggests reduced hydrogen-bonding capacity, impacting bioavailability.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-N,4-dimethyl-5-nitrobenzamide, and how can yield be improved?

  • Methodological Answer : Synthetic routes can be explored using AI-driven platforms (e.g., Reaxys or Pistachio models) to evaluate precursor reactivity and reaction conditions. For example, nitro and bromo substituents may require sequential functionalization to avoid side reactions. A proposed workflow includes:

Precursor Selection : Start with 3-bromo-4-methylbenzoic acid, followed by nitration at the 5-position.

Amide Coupling : Use N,N-dimethylcarbamoyl chloride under Schotten-Baumann conditions.

Optimization : Vary catalysts (e.g., HATU/DIPEA) and solvents (DMF vs. THF) to maximize yield .

  • Key Data :
ParameterValue/Recommendation
Precursor ScoringRelevance Heuristic ≥ 0.01
Top-N Routes6 feasible pathways

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (Exact Mass: 271.955896) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve substituent positions (e.g., nitro groups cause deshielding at ~8.5 ppm for aromatic protons).
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Q. How can researchers assess the thermal stability of this compound for storage?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmosphere. For example:
  • TGA : Monitor decomposition onset temperature (e.g., >200°C suggests stability for room-temperature storage).
  • DSC : Identify phase transitions or exothermic events .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or packing?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

Data Collection : High-resolution (<1.0 Å) data minimizes displacement parameter errors.

Refinement : Apply anisotropic displacement parameters for bromine and nitro groups.

Validation : Check for twinning using WinGX’s ROTAX tool and validate geometry with PLATON .

  • Example Metrics :
ParameterTarget Value
R1_1 (I > 2σ(I))<0.05
CCDC DepositionRequired for reproducibility

Q. How can computational chemistry address contradictions in spectral or reactivity data?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

Predict NMR/IR Spectra : Compare with experimental data to assign signals.

Reactivity Modeling : Simulate electrophilic aromatic substitution pathways to explain regioselectivity discrepancies .

Q. What strategies mitigate toxicity risks during in vitro studies?

  • Methodological Answer :
  • In Silico Screening : Use tools like ProTox-II to predict LD50_{50} and hepatotoxicity.
  • Experimental Protocols : Conduct Ames tests for mutagenicity and MTT assays for cell viability, referencing safety data from structurally similar benzamides .

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